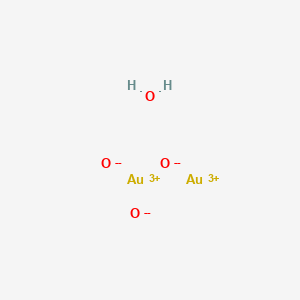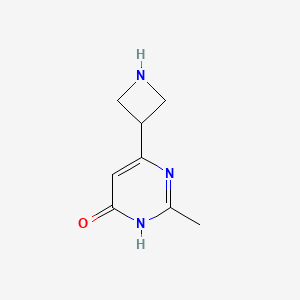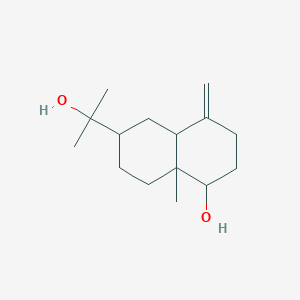![molecular formula C46H54N4O12S B12318625 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brucine sulfate is a sulfate salt of brucine, an alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine is known for its bitter taste and high toxicity. It is closely related to strychnine and is commonly used in various pharmacological and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Brucine sulfate can be synthesized through the reaction of brucine with sulfuric acid. The process involves dissolving brucine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form the sulfate salt. The reaction is typically carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, brucine sulfate is produced by extracting brucine from the seeds of Strychnos nux-vomica using solvents like ethanol or methanol. The extracted brucine is then reacted with sulfuric acid to form brucine sulfate. The product is further purified through recrystallization to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Brucine sulfate undergoes various chemical reactions, including:
Oxidation: Brucine sulfate can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of brucine.
Substitution: Brucine sulfate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives of brucine, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Brucine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral resolving agent in stereospecific chemical syntheses.
Biology: Brucine sulfate is employed in studies related to its toxicological effects and interactions with biological systems.
Medicine: It has been investigated for its potential anti-tumor, anti-inflammatory, and analgesic properties.
Industry: Brucine sulfate is used in the production of certain dyes and as a reagent in analytical chemistry.
Wirkmechanismus
Brucine sulfate exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system, where it can block calcium channels in the myocardium, leading to reduced calcium content and decreased oxygen consumption. This mechanism is associated with its negative inotropic effect and potential anti-arrhythmic properties . Additionally, brucine sulfate has been shown to inhibit the proliferation of certain cancer cells by regulating calcium concentration and mitochondrial depolarization .
Vergleich Mit ähnlichen Verbindungen
Brucine sulfate is closely related to several other compounds, including:
Strychnine: Another alkaloid from Strychnos nux-vomica, known for its higher toxicity compared to brucine.
Vomicine: A compound with a similar structure but different pharmacological properties.
Calebassine: Another related alkaloid with distinct bioactivity.
Conophylline: A compound with similar structural features but different applications.
Brucine sulfate is unique due to its specific pharmacological profile, including its potential anti-tumor and anti-inflammatory effects, despite its high toxicity .
Eigenschaften
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H26N2O4.H2O4S/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSIGALSOEZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54N4O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
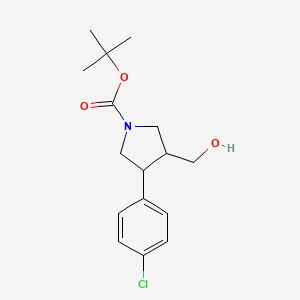

![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
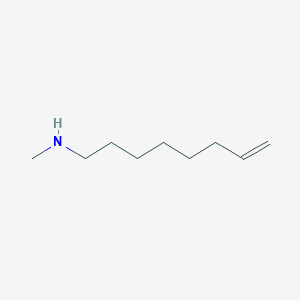
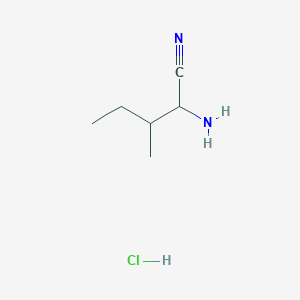
![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)

